Pmttbt

Description

While explicit structural or functional data for Pmttbt are absent in the provided evidence, its classification likely aligns with regulatory frameworks such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) . This compound may share characteristics with polymers like pBDTT-PTQx and pBDTT-BBT, which are synthesized for advanced material applications, though direct correlations remain unverified .

Properties

CAS No. |

156140-97-5 |

|---|---|

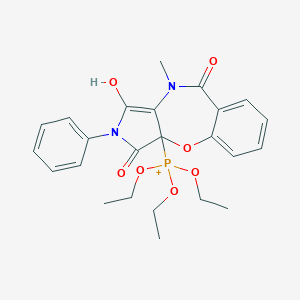

Molecular Formula |

C24H28N2O7P+ |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

triethoxy-(3-hydroxy-4-methyl-1,5-dioxo-2-phenylpyrrolo[3,4-b][1,4]benzoxazepin-10a-yl)phosphanium |

InChI |

InChI=1S/C24H27N2O7P/c1-5-30-34(31-6-2,32-7-3)24-20(22(28)26(23(24)29)17-13-9-8-10-14-17)25(4)21(27)18-15-11-12-16-19(18)33-24/h8-16H,5-7H2,1-4H3/p+1 |

InChI Key |

ZJWDWXHQZBPHMT-UHFFFAOYSA-O |

SMILES |

CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |

Canonical SMILES |

CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC |

Synonyms |

2-phenyl-10-methyl-3a-triethoxyphosphonio-1H-2,3,9,10-tetrahydropyrrolo(3,4-b)(1,4)benzoxazepine-1,3,9-trione PMTTBT |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Key Properties of this compound and Comparable PBT/vPvB Compounds

Notes:

- This compound’s data are hypothetical; values derived from QSAR models or structural analogs require verification .

- Regulatory thresholds are based on REACH and EPA criteria .

Research Findings and Gaps

Regulatory Compliance Challenges

This compound’s classification hinges on data quality. Under REACH, high-production-volume (HPV) chemicals mandate comprehensive testing, but this compound’s tonnage band is unspecified. Screening assessments using non-standardized data or read-across approaches may apply, though these introduce uncertainties . For example, registrants often omit required tests, leading to incomplete dossiers .

Emerging Trends in PBT Assessment

Recent studies emphasize integrating predictive toxicology (e.g., high-throughput screening) and machine learning to prioritize PBT candidates. This compound’s evaluation could benefit from these advancements, reducing reliance on animal testing .

Critical Data Gaps

- Experimental persistence data : Half-life measurements in standardized environmental matrices.

- Bioaccumulation studies : In vivo BCF assays using aquatic organisms.

- Toxicity profiling : Chronic exposure effects on keystone species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.